molecular formula C20H26O5 B7888195 Rosmanol CAS No. 33985-86-3

Rosmanol

Cat. No.: B7888195
CAS No.: 33985-86-3
M. Wt: 346.4 g/mol
InChI Key: LCAZOMIGFDQMNC-FORWCCJISA-N
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Description

rosmanol is a natural product found in Salvia tomentosa, Lepechinia salviae, and other organisms with data available.

Scientific Research Applications

  • Anti-inflammatory and Anti-tumor Properties : Rosmanol exhibits strong anti-inflammatory effects by inhibiting lipopolysaccharide-induced nitric oxide synthase (NOS) and COX-2 expression. This is achieved through the downregulation of multiple signaling pathways such as MAPK, NF-kappaB, STAT3, and C/EBP (Lai et al., 2009). Additionally, this compound induces apoptosis in human colon adenocarcinoma COLO 205 cells through both the mitochondrial apoptotic pathway and death receptor pathway, highlighting its potential as a cancer therapy agent (Cheng et al., 2011).

  • Antioxidant Activity : It has significant antioxidant properties, as demonstrated in studies where this compound showed strong capacities to inhibit oxidized low-density lipoprotein (LDL) formation and scavenge lipid free radicals (Zeng et al., 2001). Another study highlighted its role in electrochemical redox activities and suggested its potential in treating oxidative stress-related age-related diseases (Etsassala et al., 2019).

  • Central Nervous System Effects : this compound has shown promising results in mouse models for its antinociceptive, antidepressant, and anxiolytic activities, indicating potential applications in treating conditions related to the central nervous system (Abdelhalim et al., 2015).

  • Rheumatoid Arthritis Treatment : A study found that this compound, in combination with carnosol, could alleviate symptoms of rheumatoid arthritis through the inhibition of the TLR4/NF-κB/MAPK pathway, suggesting its potential as a natural treatment option for this condition (Li et al., 2021).

  • Breast Cancer Therapy : this compound has been observed to inhibit the proliferation of breast cancer cells and promote apoptosis, particularly in the MCF-7 and MDA-MB 231 cell lines, without significantly affecting normal human breast MCF-10A cells. This indicates its potential as a selective anticancer agent (Jiang et al., 2021).

Properties

IUPAC Name

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAZOMIGFDQMNC-FORWCCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553423
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80225-53-2
Record name Rosmanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSMANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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